REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[Na].Br[CH2:9][CH2:10][CH2:11][Cl:12].[C:13]1(C)C=CC=CC=1>>[Cl:12][CH2:11][CH2:10][CH2:9][N:1]1[CH2:5][CH2:4][CH2:3][CH2:13][C:2]1=[O:6] |^1:6|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0.529 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
toluene was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |